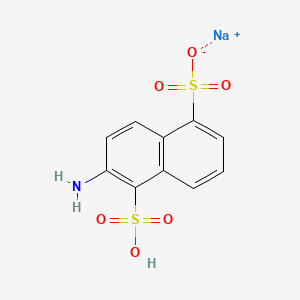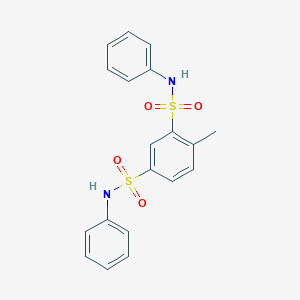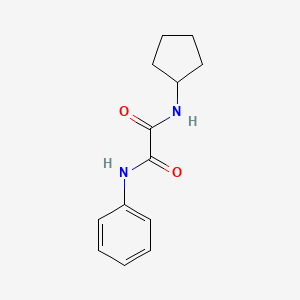
sodium 6-amino-5-sulfo-1-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate (SANS) is a synthetic compound that has been extensively used in scientific research for various purposes. It is a water-soluble fluorescent dye that has been used as a tracer in biological and environmental studies. SANS is also used as a pH indicator and as a probe to study protein-ligand interactions.
作用機序
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate is a fluorescent dye that emits light when excited by a certain wavelength of light. The mechanism of action of this compound involves the absorption of light by the molecule, which causes the electrons in the molecule to move to a higher energy state. When the electrons return to their original state, they emit light at a longer wavelength. This phenomenon is known as fluorescence.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
実験室実験の利点と制限
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate has several advantages for lab experiments. It is a water-soluble compound that can be easily added to biological samples. This compound is also a fluorescent dye that can be easily detected using fluorescence spectrometry. However, this compound has some limitations for lab experiments. It has a relatively low quantum yield, which means that it emits less light compared to other fluorescent dyes. This compound is also sensitive to pH changes, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the use of sodium 6-amino-5-sulfo-1-naphthalenesulfonate in scientific research. One potential application is in the study of protein-protein interactions. This compound can be used as a probe to study the interaction between two proteins in real-time. Another potential application is in the study of membrane transport. This compound can be used to study the transport of molecules across cell membranes. Finally, this compound can be used as a pH indicator in environmental studies to monitor changes in pH in water bodies.
Conclusion:
This compound is a synthetic compound that has been extensively used in scientific research for various purposes. It is a water-soluble fluorescent dye that has been used as a tracer in biological and environmental studies. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the study of protein-protein interactions and membrane transport.
合成法
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate can be synthesized by the reaction of 6-amino-1-naphthalenesulfonic acid with sulfuric acid and nitric acid. The resulting compound is then treated with sodium hydroxide to obtain this compound. The synthesis method for this compound is well established and has been reported in several scientific papers.
科学的研究の応用
Sodium 6-amino-5-sulfo-1-naphthalenesulfonate has been widely used in scientific research for various purposes. It has been used as a tracer to study the transport of molecules in biological systems. This compound has been used to study the binding of ligands to proteins and to study the conformational changes in proteins. It has also been used as a pH indicator in biochemical assays.
特性
IUPAC Name |
sodium;6-amino-5-sulfonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIPKKZZYZDKR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)

amino]benzamide](/img/structure/B5118054.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)

![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)
![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)

![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
